7-Bromo-1,3,5-triazaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,3,5-triazaadamantane is a derivative of 1,3,5-triazaadamantane, a nitrogen-containing analog of adamantane. This compound is part of the azaadamantane family, which is known for its unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms. This substitution results in higher solubility in water and different interactions with biological targets compared to their adamantane counterparts .
Vorbereitungsmethoden
The synthesis of 7-Bromo-1,3,5-triazaadamantane typically involves the reduction of 7-nitro-1,3,5-triazaadamantane. This reduction can be achieved using hydrazine hydrate in the presence of Raney nickel, which yields 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane. Subsequent substitutive deamination of these intermediates with reagents like sodium nitrite and hydrobromic acid produces this compound .
Analyse Chemischer Reaktionen
7-Bromo-1,3,5-triazaadamantane undergoes various chemical reactions, including hydrolysis and substitution reactions. For instance, hydrolysis of this compound can be performed using potentiometric titration at elevated temperatures (50°C and 80°C), resulting in the formation of 7-hydroxy-1,3,5-triazaadamantane . Additionally, it can undergo substitution reactions to form derivatives like 7-chloro- and 7-thiocyanato-1,3,5-triazaadamantane .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,3,5-triazaadamantane has shown significant potential in various scientific research fields. In medicinal chemistry, it has been studied for its antiviral properties, particularly against influenza A virus and herpes viruses . Its derivatives have also been explored for their potential use in the design of new biologically active compounds due to their moderate toxicity and diverse biological activities . Additionally, this compound forms polar crystals, which have applications in materials science, particularly in the development of organic polar crystals for second harmonic generation and piezoelectric materials .
Wirkmechanismus
The mechanism of action of 7-Bromo-1,3,5-triazaadamantane involves its interaction with specific molecular targets and pathways. For example, derivatives of 1,3,5-triazaadamantane, including this compound, have been shown to inhibit the replication of various viruses by targeting viral replication mechanisms . The exact molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to interfere with viral replication highlights its potential as an antiviral agent.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1,3,5-triazaadamantane can be compared to other derivatives of 1,3,5-triazaadamantane, such as 7-nitro-1,3,5-triazaadamantane and 7-amino-1,3,5-triazaadamantane. These compounds share similar structural features but differ in their functional groups, which result in varying chemical and biological properties . For instance, 7-nitro-1,3,5-triazaadamantane has shown pronounced antiviral activity, while 7-amino-1,3,5-triazaadamantane is a key intermediate in the synthesis of other derivatives . The unique properties of this compound, such as its ability to form polar crystals, distinguish it from its analogs and highlight its potential in materials science applications .
Eigenschaften
Molekularformel |
C7H12BrN3 |
---|---|
Molekulargewicht |
218.09 g/mol |
IUPAC-Name |
7-bromo-1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H12BrN3/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6H2 |
InChI-Schlüssel |
IWQVGJZLOQOAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN3CN1CN(C2)C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.